

Cross-referencing Hexamethylacetone NMR data with literature values

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Compound of Interest

Compound Name: Hexamethylacetone

Cat. No.: B1294621

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Hexamethylacetone NMR Data: A Comparative Guide for Researchers

For researchers, scientists, and professionals in drug development, accurate and reliable analytical data is paramount. This guide provides a comprehensive cross-reference of Nuclear Magnetic Resonance (NMR) data for **Hexamethylacetone** (also known as 2,2,4,4-tetramethyl-3-pentanone), comparing literature values to facilitate accurate compound identification and characterization.

This document presents a detailed comparison of ^1H and ^{13}C NMR chemical shift data for **Hexamethylacetone**, alongside a standardized experimental protocol for data acquisition. The aim is to provide an objective resource for validating experimental results against established literature values.

Comparative Analysis of Hexamethylacetone NMR Data

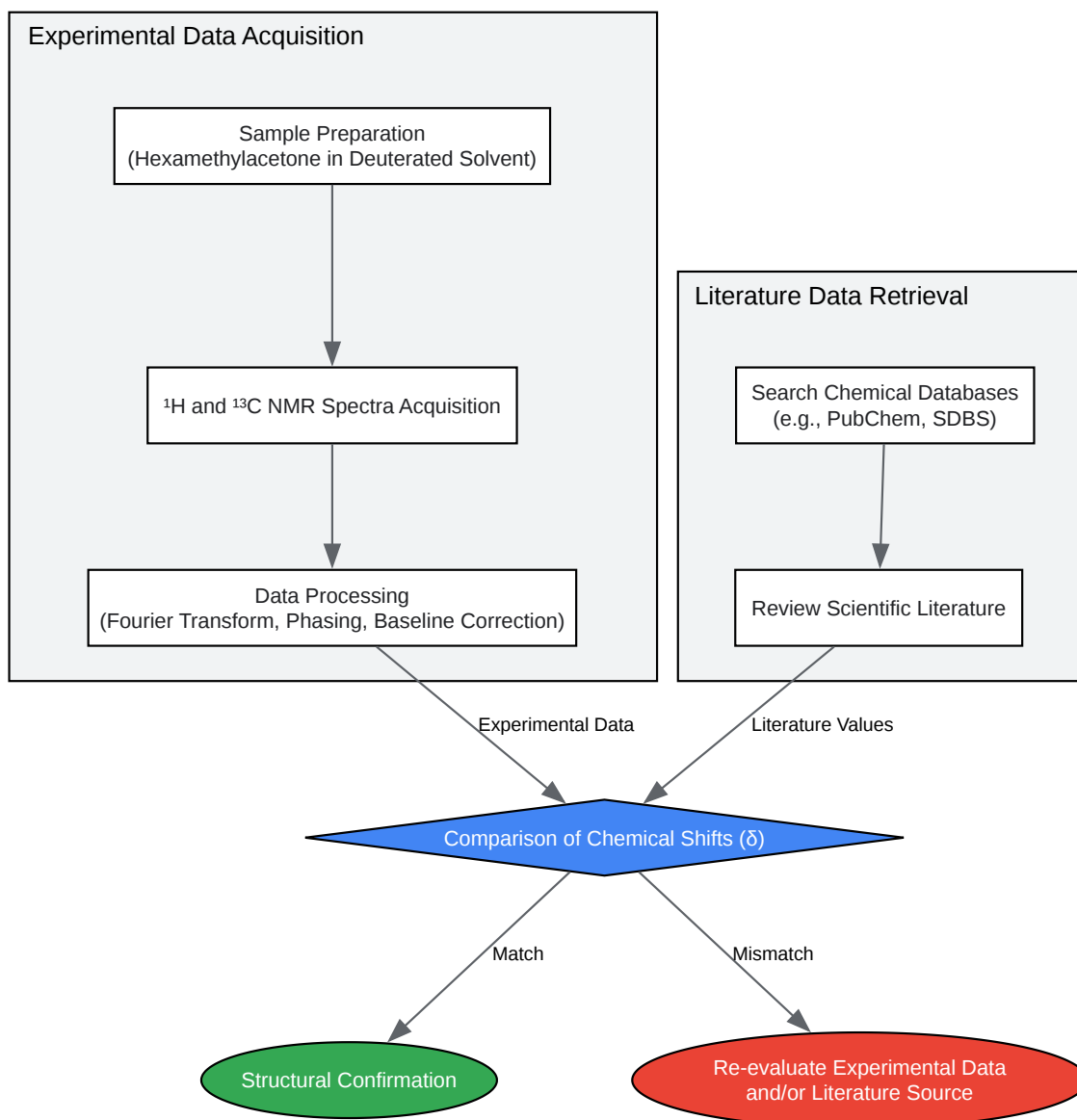
The following table summarizes the reported ^1H and ^{13}C NMR chemical shift values for **Hexamethylacetone** from various literature sources. Due to the symmetrical nature of the molecule, the ^1H NMR spectrum is expected to show a single peak corresponding to the 18 equivalent protons of the two tert-butyl groups. The ^{13}C NMR spectrum is anticipated to display three distinct signals: one for the carbonyl carbon, one for the quaternary carbons of the tert-butyl groups, and one for the methyl carbons.

Nucleus	Literature Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H	~1.25	Singlet	$\text{C}(\text{CH}_3)_3$
^{13}C	~215	-	$\text{C}=\text{O}$
~45	-	$\text{C}(\text{CH}_3)_3$	
~28	-	$\text{C}(\text{CH}_3)_3$	

Note: The exact chemical shift values may vary slightly depending on the solvent and the specific experimental conditions used for data acquisition.

Experimental Workflow

The process of cross-referencing experimentally obtained NMR data with literature values is a critical step in chemical analysis. The following diagram illustrates a typical workflow for this process.



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